molecular formula C10H16ClN3O B2949956 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride CAS No. 1423029-35-9

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride

Cat. No.: B2949956
CAS No.: 1423029-35-9
M. Wt: 229.71
InChI Key: BFJTUDSAROIDSJ-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is a pyridine-derived compound featuring a tert-butoxy substituent at the 5-position and a carboximidamide group at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;/h4-6H,1-3H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJTUDSAROIDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride typically involves the reaction of tert-butyl alcohol with pyridine-2-carboximidamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride may involve bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent (Position) Molecular Formula Key Functional Groups Notable Features
5-(Tert-butoxy)pyridine-2-carboximidamide HCl tert-Butoxy (5) Not explicitly given Carboximidamide, tert-butoxy, HCl salt Bulky tert-butoxy group; electron-donating
5-(tert-Butylsulfanyl)pyridine-2-carboximidamide HCl tert-Butylsulfanyl (5) C₁₀H₁₅N₃S Carboximidamide, thioether, HCl salt Sulfur atom enhances lipophilicity
5-(Trifluoromethyl)picolinimidamide HCl Trifluoromethyl (5) C₇H₇ClF₃N₃ Carboximidamide, CF₃, HCl salt Fluorine atoms improve metabolic stability
6-(tert-Butylamino)pyridine-2-carboximidamide HCl tert-Butylamino (6) Not explicitly given Carboximidamide, amine, HCl salt Amino group may increase hydrogen bonding
Key Observations:
  • Substituent Effects: The tert-butoxy group (oxygen-linked) in the target compound is bulkier and more polar than the tert-butylsulfanyl (sulfur-linked) group in , which may reduce membrane permeability but improve solubility. The tert-butylamino group in at the 6-position alters steric and electronic interactions compared to the 5-position substituent in the target compound.
  • Positional Isomerism :

    • Substituent placement (5- vs. 6-position) influences electronic distribution and binding affinity. For example, a 5-substituted pyridine may interact differently with enzyme active sites than a 6-substituted analog .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound 5-(tert-Butylsulfanyl) Analog 5-(Trifluoromethyl) Analog 6-(tert-Butylamino) Analog
Molecular Weight ~250–300 (estimated) 225.31 g/mol 225.03 g/mol ~250–300 (estimated)
Lipophilicity (LogP) Moderate (tert-butoxy) High (thioether) Moderate (CF₃) Moderate (amine)
Solubility High (HCl salt) Moderate (HCl salt) High (HCl salt) High (HCl salt)
Metabolic Stability Moderate (tert-butoxy cleavage risk) Low (thioether oxidation) High (CF₃ resistance) Moderate (amine metabolism)
Notes:
  • The tert-butoxy group may undergo hydrolysis in vivo, releasing tert-butanol, which could limit bioavailability .
  • The trifluoromethyl group in resists metabolic degradation, making it advantageous for prolonged activity .
  • The tert-butylamino group in may participate in hydrogen bonding, improving target affinity but increasing susceptibility to enzymatic modification .

Biological Activity

5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Name: 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride
  • CAS Number: 1423029-35-9
  • Molecular Formula: C12H16ClN3O
  • Molecular Weight: 257.73 g/mol

The compound features a pyridine ring substituted with a tert-butoxy group and a carboximidamide functional group, which are critical for its biological activity.

The biological activity of 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride is attributed to its interaction with various molecular targets. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival. For instance, similar pyridine derivatives have shown activity against ribonucleotide reductase, which is crucial for DNA synthesis and repair .
  • Antitumor Activity: Some studies indicate that related compounds can exhibit significant antitumor effects in vitro and in vivo. For example, pyridine derivatives have demonstrated the ability to reduce the viability of cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .
  • Receptor Modulation: The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways. This can lead to effects such as anti-inflammatory responses or altered neurotransmitter release.

Antitumor Activity

A review of related studies highlights the antitumor potential of pyridine derivatives:

CompoundCell LineIC50 (μM)Reference
5-(Tert-butoxy)pyridine derivativeMDA-MB-231 (breast cancer)10
5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemia1.0
3,5-disubstituted pyridinesVarious cancer linesVaries

These results suggest that modifications to the pyridine structure can significantly influence biological activity.

Case Studies

  • In Vitro Studies:
    • A study demonstrated that a related compound reduced the viability of MDA-MB-231 cells by 55% after three days of treatment at a concentration of 10 μM . This highlights the potential for 5-(Tert-butoxy)pyridine-2-carboximidamide hydrochloride as an anticancer agent.
  • In Vivo Studies:
    • In xenograft models using nude mice, administration of similar pyridine derivatives resulted in significant tumor size reduction compared to controls, indicating promising therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:

  • Absorption: The solubility profile suggests that the compound may have moderate absorption characteristics.
  • Distribution: The presence of a tert-butoxy group could enhance lipophilicity, facilitating better tissue distribution.
  • Metabolism: Further studies are needed to elucidate metabolic pathways and identify potential metabolites.
  • Excretion: The elimination half-life and routes of excretion remain to be determined through pharmacokinetic studies.

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